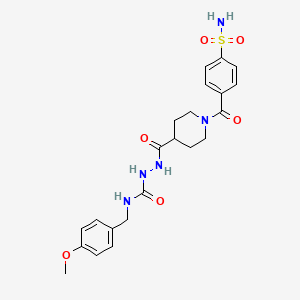

hCAXII-IN-4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27N5O6S |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[[1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl]amino]urea |

InChI |

InChI=1S/C22H27N5O6S/c1-33-18-6-2-15(3-7-18)14-24-22(30)26-25-20(28)16-10-12-27(13-11-16)21(29)17-4-8-19(9-5-17)34(23,31)32/h2-9,16H,10-14H2,1H3,(H,25,28)(H2,23,31,32)(H2,24,26,30) |

InChI Key |

HLDZYOICRYRDJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

hCAXII-IN-4 mechanism of action on tumor pH regulation

An In-depth Technical Guide on the Mechanism of Action of Carbonic Anhydrase XII Inhibitors on Tumor pH Regulation

Audience: Researchers, scientists, and drug development professionals.

Preamble: The inquiry specified "hCAXII-IN-4" as the compound of interest. Extensive literature review did not yield a specific, widely recognized carbonic anhydrase inhibitor with this designation. Therefore, this guide focuses on the well-characterized, clinically relevant dual carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor, SLC-0111 , as a representative molecule to explain the mechanism of action of CAXII inhibition on tumor pH regulation. Data for other relevant inhibitors are also included to provide a broader context.

Executive Summary

The tumor microenvironment is characterized by hypoxia and extracellular acidosis, which contribute to cancer progression, metastasis, and resistance to therapy. Transmembrane carbonic anhydrases, particularly CAIX and CAXII, are key players in regulating the pH of this environment. These enzymes, overexpressed in a variety of solid tumors, catalyze the hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space while maintaining a favorable intracellular pH for tumor cell survival. Inhibition of CAXII, often in conjunction with CAIX, represents a promising therapeutic strategy to disrupt this pH balance, thereby inducing tumor cell death and potentially enhancing the efficacy of conventional cancer therapies. This document provides a technical overview of the mechanism of action of CAXII inhibitors, with a focus on their role in modulating tumor pH.

The Role of CAXII in Tumor pH Homeostasis

Tumor cells exhibit a reprogrammed metabolism, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This metabolic shift, coupled with poor vascular perfusion, results in the accumulation of acidic products, primarily lactic acid and carbon dioxide. To survive and proliferate in this acidic milieu, cancer cells must efficiently extrude protons to maintain a neutral or slightly alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).

CAIX and CAXII are transmembrane enzymes that play a pivotal role in this process.[1][2] Their active sites are oriented towards the extracellular space. They catalyze the following reversible reaction:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction has two major consequences for tumor pH regulation:

-

Extracellular Acidification: The generation of protons (H⁺) in the extracellular space contributes directly to the acidification of the tumor microenvironment.[3] An acidic pHe promotes tumor invasion, metastasis, and resistance to weakly basic chemotherapeutic drugs.

-

Intracellular Alkalinization: The bicarbonate ions (HCO₃⁻) produced are transported into the cell by various bicarbonate transporters. This influx of bicarbonate helps to buffer the intracellular environment, neutralizing the protons generated by metabolic processes and maintaining a pHi that is permissive for cell proliferation and survival.[4]

Quantitative Data: Inhibition of Carbonic Anhydrases

The development of potent and selective inhibitors for tumor-associated CAs is a key focus of anticancer drug discovery. SLC-0111 is a ureido-substituted benzenesulfonamide that has undergone clinical evaluation and shows potent inhibition of both CAIX and CAXII.[2][5][6]

| Inhibitor | Target CA Isoform | Ki (Inhibition Constant, nM) | Off-Target CA Isoform | Ki (Inhibition Constant, nM) | Reference |

| SLC-0111 | hCA IX | 45 | hCA I | Weak, micromolar inhibitor | |

| hCA XII | 4.5 | hCA II | Weak, micromolar inhibitor | [7] | |

| U-104 | hCA IX | Potent Inhibitor | hCA II | Weak Inhibitor | |

| hCA XII | Potent Inhibitor | [8] | |||

| Compound 1x | hCA IX | 5.1 | hCA II | >1000 | [9] |

| hCA XII | 72.3 | [9] | |||

| Compound 1r | hCA XII | 4.3 | hCA II | 148.5 | [9] |

| hCA IX | 14.3 | [9] |

Table 1: Inhibitory activity of selected compounds against human (h) carbonic anhydrase isoforms. Lower Ki values indicate higher potency.

Effects of CAXII Inhibition on Tumor Cell Physiology

Inhibition of CAXII, particularly when combined with CAIX inhibition, disrupts the delicate pH balance maintained by tumor cells. This leads to a reversal of the typical pH gradient observed in solid tumors.

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| Hepatoblastoma (HUH6) | SLC-0111 | Decreased cell viability | - | [4] |

| Head and Neck Squamous Carcinoma (FaDu) | SLC-0111 (100 µM) + Cisplatin (1 µM) | Sensitization to Cisplatin, reduced cell viability | - | [6] |

| Colorectal Cancer Spheroids | SLC-0111 | Inhibition of spheroid growth | IC50 values ranging from ~50 to >400 µM depending on the model | [10] |

| Pancreatic Cancer (Pt45.P1/asTF+) | U-104 | Decreased cell proliferation under hypoxic, late-stage tumor conditions | - | [8] |

Table 2: Documented effects of CAIX/XII inhibitors on various cancer cell models.

Signaling Pathways and Mechanisms

Mechanism of CAXII-Mediated pH Regulation

The following diagram illustrates the fundamental role of CAXII in altering the tumor microenvironment and how its inhibition reverses these effects.

Caption: CAXII mechanism of action on tumor pH.

Upstream Regulation of CAXII by Hypoxia

The expression of both CAIX and CAXII is strongly induced by hypoxic conditions, a common feature of solid tumors. This regulation is primarily mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Caption: Upstream regulation of CAXII by hypoxia.

Key Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO₂.

Principle: An indicator dye (e.g., phenol red) is used in a buffer. The assay measures the time it takes for the pH to drop a specific amount (e.g., from 8.3 to 6.3) after the injection of CO₂-saturated water. The presence of a CA enzyme dramatically shortens this time. Inhibitors are evaluated by their ability to prolong the time of the catalyzed reaction.

Materials:

-

Stopped-flow spectrophotometer.[11]

-

HEPES buffer (20 mM, pH 7.5).

-

Phenol red pH indicator.

-

Purified recombinant human CAXII enzyme.

-

Test inhibitor (e.g., SLC-0111) dissolved in DMSO.

-

CO₂-saturated deionized water (prepared by bubbling CO₂ gas through ice-cold water for at least 30 minutes).[11]

-

Acetazolamide (a known pan-CA inhibitor) as a positive control.

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution of hCAXII in HEPES buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of the test inhibitor for 15 minutes at room temperature.

-

Spectrophotometer Setup: Set the stopped-flow instrument to monitor the absorbance of the pH indicator at its maximal absorbance wavelength (e.g., 570 nm for phenol red). The two syringes of the instrument are loaded: one with the enzyme/inhibitor solution in buffer with the pH indicator, and the other with CO₂-saturated water.

-

Measurement of Uncatalyzed Rate: Perform a control run by mixing the buffer (without enzyme) with the CO₂-saturated water. Record the time required for the pH change, which represents the uncatalyzed reaction rate.

-

Measurement of Catalyzed Rate: Mix the enzyme solution with the CO₂-saturated water and record the time for the same pH change.

-

Measurement of Inhibited Rate: Repeat the measurement using the enzyme pre-incubated with the inhibitor.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Measurement of Intracellular pH (pHi) using BCECF-AM

This method uses a fluorescent dye that is sensitive to pH to measure changes in pHi within live cells.

Principle: BCECF-AM is a cell-permeant ester that is non-fluorescent. Once inside the cell, intracellular esterases cleave the AM groups, trapping the pH-sensitive fluorescent indicator BCECF inside. BCECF has a pH-dependent excitation spectrum with an isosbestic point, allowing for ratiometric measurement of pH, which is independent of dye concentration and cell path length.

Materials:

-

Fluorescence microscope or plate reader capable of ratiometric imaging.

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).[12][13][14][15]

-

Anhydrous DMSO.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Cultured tumor cells grown on coverslips or in microplates.

-

Nigericin and high-K⁺ buffer for calibration.

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates and allow them to adhere overnight.

-

Dye Loading: Prepare a 1-5 µM working solution of BCECF-AM in HBSS from a 1-5 mM stock in DMSO. Remove the culture medium from the cells, wash with HBSS, and incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.[12][14]

-

Washing: Wash the cells three times with fresh HBSS to remove extracellular dye and allow for complete de-esterification of the intracellular dye.

-

Treatment: Add the CAXII inhibitor (e.g., SLC-0111) at the desired concentration to the cells in HBSS.

-

Fluorescence Measurement: Measure the fluorescence intensity by exciting the cells at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[12] Emission is collected at ~535 nm.[12]

-

Calibration: At the end of each experiment, generate a calibration curve. Expose the cells to a high-K⁺ buffer containing the protonophore nigericin at a series of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). This equilibrates the pHi with the extracellular pH. Plot the ratio of fluorescence intensities (490 nm / 440 nm) against the known pH values to create the calibration curve.

-

Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CAXII inhibitor.

Caption: Preclinical evaluation workflow for a CAXII inhibitor.

References

- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 7. Intracellular pH Measurement [bio-protocol.org]

- 8. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 14. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 15. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Mechanistic Insights of hCAXII-IN-4 with Human Carbonic Anhydrase XII

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the inhibitor hCAXII-IN-4 to its target, human carbonic anhydrase XII (hCA XII). This document outlines the quantitative binding data, details the standard experimental methodology for its determination, and explores the broader signaling context of hCA XII.

Quantitative Binding Affinity Data

The binding affinity of this compound for hCA XII is characterized by a potent inhibition constant (Ki). This value indicates the concentration of the inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's potency.

| Compound | Target | Inhibition Constant (Ki) | Reference |

| This compound | hCA XII | 6.4 nM | [1] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The determination of the inhibition constant (Ki) for this compound against hCA XII is typically performed using a stopped-flow CO₂ hydration assay. This method is a standard and widely accepted technique for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle

The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The release of protons causes a change in the pH of the solution, which is monitored over time using a pH indicator. The initial rate of this reaction is measured in the presence and absence of the inhibitor.

Materials and Reagents

-

Recombinant human Carbonic Anhydrase XII (hCA XII)

-

This compound inhibitor

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Methodology

-

Enzyme and Inhibitor Preparation : Solutions of recombinant hCA XII and varying concentrations of this compound are prepared in the assay buffer.

-

Reaction Initiation : The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition : The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) immediately after mixing. This change reflects the initial rate of the enzymatic reaction.

-

Data Analysis : The initial reaction velocities are calculated from the absorbance data. The inhibition constant (Ki) is then determined by fitting the data to the appropriate enzyme inhibition model, such as the Michaelis-Menten equation for competitive inhibition, using non-linear regression analysis.

Signaling Pathways Associated with hCA XII

hCA XII is a transmembrane enzyme implicated in various physiological and pathological processes, including tumor growth and pH regulation. Its activity and expression are modulated by several signaling pathways. Understanding these pathways provides a broader context for the therapeutic targeting of hCA XII.

IGF-1/PI3K/CREB Signaling Pathway

The Insulin-like Growth Factor 1 (IGF-1) pathway is a critical regulator of cell growth and survival. Activation of the IGF-1 receptor can lead to the downstream activation of the PI3K/Akt pathway, which in turn can influence the transcription factor CREB. This pathway has been shown to regulate the expression of hCA XII, thereby linking growth factor signaling to pH regulation.

Caption: IGF-1/PI3K/CREB signaling pathway regulating hCA XII expression.

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of signaling molecules involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of PKC has been demonstrated to modulate the expression of hCA XII, suggesting a role for this pathway in the regulation of cellular pH homeostasis.

Caption: PKC signaling pathway and its influence on hCA XII expression.

Association with NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. There is evidence suggesting a link between hCA XII and the NF-κB signaling pathway, where hCA XII may influence NF-κB activity, thereby impacting cellular processes controlled by this pathway.

Caption: Postulated association of hCA XII with the NF-κB signaling pathway.

References

The Discovery and Synthetic Pathway of hCAXII-IN-4: A Novel Carbonic Anhydrase Inhibitor

An in-depth exploration of the synthesis, mechanism of action, and inhibitory profile of a potent and selective human carbonic anhydrase XII inhibitor.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hCAXII-IN-4, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutics targeting carbonic anhydrases.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Several CA isoforms are known, and their dysregulation is implicated in various diseases, including cancer.[1][2] Human carbonic anhydrase XII (hCA XII) is a transmembrane enzyme that is overexpressed in many types of tumors, where it contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1][2] Consequently, the development of selective hCA XII inhibitors is a promising strategy for cancer therapy. This compound, also referred to as compound 5j in the primary literature, has emerged as a potent and selective inhibitor of hCA XII.[3][4]

Discovery and Design

This compound was developed as part of a series of hydrazidoureidobenzensulfonamides designed to inhibit cytosolic and transmembrane carbonic anhydrase isoforms.[5] The design strategy involved the incorporation of a 4-substituted piperidine fragment with a hydrazidoureido linker acting as a spacer between the zinc-binding benzenesulfonamide group and a terminal "tail" group.[5] This "tail approach" allows for the exploration of interactions with amino acid residues in the active site cavity, leading to enhanced potency and selectivity for specific CA isoforms.[3] The introduction of a 2-methylphenyl group as the tail in this compound resulted in significant inhibitory activity against hCA XII.[4]

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a key piperidine intermediate, followed by the construction of the hydrazidoureido linker and the final attachment of the tail group. The general synthetic scheme is outlined below.

Caption: Synthetic pathway of this compound.

Experimental Protocols

General Chemistry: All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC).

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate. To a solution of 4-sulfamoylbenzoic acid in dry acetonitrile (CH3CN), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) are added. The mixture is stirred, and then ethyl piperidine-4-carboxylate is added. The reaction is stirred until completion. The resulting product is then isolated and purified.[6]

Step 2: Synthesis of 4-(N'-(Piperidine-4-carbonyl)hydrazinocarbonyl)benzenesulfonamide. The ethyl ester from the previous step is dissolved in absolute ethanol (EtOH), and hydrazine hydrate is added. The reaction mixture is stirred, leading to the formation of the corresponding hydrazide. The product is then isolated and purified.[6]

Step 3: Synthesis of this compound (4-(2-(N-(3-(1H-imidazol-1-yl)propyl)sulfamoyl)-4-chlorophenyl)-N-(2,4-difluorophenyl)picolinamide). The hydrazide intermediate is dissolved in dry acetonitrile. To this solution, 2-methylphenyl isocyanate is added, and the reaction mixture is stirred to yield this compound. The final product is isolated and purified by standard methods.[6]

Biological Activity

The inhibitory activity of this compound was evaluated against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, and XII) using a stopped-flow CO2 hydrase assay.

Quantitative Data

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| This compound (5j) | 125.3 | 28.9 | 15.4 | 6.4 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data extracted from Moi D, et al. Bioorg Chem. 2020 May;98:103728.[5]

The data clearly demonstrates that this compound is a potent inhibitor of hCA XII with a Ki value of 6.4 nM.[3][4] It also shows good activity against hCA II and hCA IX, while being less active against hCA I.[4] This profile suggests a degree of selectivity for the tumor-associated isoforms.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay: The inhibitory activity was determined using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration. The assay buffer consists of Tris buffer with a pH indicator. The enzyme and inhibitor solutions are pre-incubated. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution. The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rates. Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation.

Structure-Activity Relationship and Signaling

The development of this compound and its analogs has provided valuable insights into the structure-activity relationship (SAR) of this class of inhibitors.

Caption: Logical relationship in the design of this compound.

The benzenesulfonamide moiety is essential for coordinating with the zinc ion in the active site of the carbonic anhydrase enzyme. The piperidinyl-hydrazidoureido linker provides a flexible scaffold that allows for optimal positioning of the tail group within the active site. The nature and substitution pattern of the aryl tail group are critical determinants of the inhibitor's potency and selectivity for different CA isoforms. For instance, the presence of a 2-methyl group on the phenyl tail of this compound contributes to its high affinity for hCA XII.[4]

Conclusion

This compound is a potent and selective inhibitor of human carbonic anhydrase XII, discovered through a rational design approach involving the use of a flexible linker and systematic modification of the tail group. Its synthesis is achieved through a straightforward multi-step procedure. The biological evaluation has confirmed its low nanomolar inhibition of hCA XII, making it a valuable lead compound for the development of novel anticancer agents. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to fully assess their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity [mdpi.com]

- 5. Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the Downstream Signaling Effects of hCAXII-IN-4: A Proposed Technical Guide

Disclaimer: Publicly available scientific literature does not currently provide specific data on the downstream signaling effects of the human carbonic anhydrase XII (hCAXII) inhibitor, hCAXII-IN-4. This guide, therefore, presents a hypothesized framework for investigation based on the known functions of its target, hCAXII. The experimental protocols and data herein are illustrative and intended to guide future research in this area.

Introduction: The Role of Carbonic Anhydrase XII in Cellular Signaling

Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation.[1][2][3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental process for maintaining acid-base balance in various tissues.[1][2] In the context of cancer, hCAXII is frequently overexpressed in various tumors and its expression is often induced by hypoxia.[1][4][5][6]

By regulating the tumor microenvironment's pH, hCAXII contributes to several hallmarks of cancer, including:

-

Tumor Growth and Proliferation: By maintaining a more alkaline intracellular pH (pHi), hCAXII helps create a favorable environment for cancer cell survival and growth, even in an acidic extracellular milieu.[4][5][7]

-

Invasion and Metastasis: The acidification of the extracellular space, facilitated by hCAXII, can promote the degradation of the extracellular matrix and enhance cancer cell motility.[8][9][10]

-

Drug Resistance: Co-expression of hCAXII with drug efflux pumps like P-glycoprotein has been linked to chemotherapy resistance.[11]

-

Immune Evasion: The acidic tumor microenvironment can suppress the activity of immune cells, and hCAXII may play a role in this process.[12]

Given the pivotal role of hCAXII in cancer progression, its inhibition presents a promising therapeutic strategy. This compound is a potent and selective inhibitor of hCAXII. Understanding its downstream signaling effects is crucial for elucidating its mechanism of action and advancing its potential clinical development.

Hypothesized Downstream Signaling Pathways Affected by this compound

Based on the known functions of hCAXII, inhibition by this compound is hypothesized to modulate several key signaling pathways involved in cancer cell survival, proliferation, and metastasis.

One of the key pathways potentially affected is the p38 MAPK signaling pathway , which has been implicated in the invasion and migration of breast cancer cells promoted by CAXII.[1] Furthermore, studies have shown that macrophages with high CAXII expression can induce the production of C-C motif chemokine ligand 8 (CCL8) through the p38 signaling pathway, which in turn promotes epithelial-mesenchymal transition (EMT) in tumor cells.[13]

Another relevant pathway is the NF-κB signaling pathway . CAXII can modulate the activity of NF-κB related proteins by promoting the degradation of its inhibitor, IκB. This allows the p65/cRel–P50 complex to translocate to the nucleus and activate genes involved in immune responses and cell survival.[13]

Additionally, considering the role of CAXII in regulating the tumor microenvironment and its association with hypoxia, it is plausible that its inhibition could indirectly affect pathways sensitive to cellular stress and pH changes, such as the PI3K/Akt/mTOR pathway .

The diagram below illustrates the hypothesized signaling cascades impacted by the inhibition of hCAXII.

Caption: Hypothesized signaling pathways affected by this compound.

Proposed Experimental Investigation

To elucidate the downstream signaling effects of this compound, a systematic experimental approach is proposed. This involves a series of in vitro assays using cancer cell lines that overexpress hCAXII.

The diagram below outlines the proposed experimental workflow.

Caption: Proposed experimental workflow to investigate this compound effects.

3.1.1 Cell Culture and Treatment

-

Cell Lines: Select cancer cell lines with high endogenous expression of hCAXII (e.g., MDA-MB-231 for breast cancer, or renal cell carcinoma lines).

-

Culture Conditions: Maintain cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with a range of concentrations (e.g., 0.1, 1, 10, 100 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.

3.1.2 Cell Viability Assay (MTT)

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound as described above.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3.1.3 Western Blot Analysis

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-IκBα, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.1.4 Cell Migration Assay (Wound Healing)

-

Grow cells to confluence in a 6-well plate.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and after 24 hours.

-

Measure the wound closure area using image analysis software.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 98.1 ± 4.8 |

| 1 | 85.3 ± 6.1 |

| 10 | 62.7 ± 5.5 |

| 100 | 35.4 ± 4.9 |

Table 2: Densitometric Analysis of Western Blot Results (Fold Change vs. Vehicle)

| Protein | 1 µM this compound | 10 µM this compound |

| p-p38/p38 | 0.72 ± 0.08 | 0.45 ± 0.06 |

| p-Akt/Akt | 0.95 ± 0.11 | 0.88 ± 0.09 |

| Nuclear NF-κB p65 | 0.68 ± 0.07 | 0.39 ± 0.05 |

| Cytoplasmic IκBα | 1.35 ± 0.15 | 1.82 ± 0.21 |

Table 3: Effect of this compound on Cell Migration (% Wound Closure)

| Concentration (µM) | % Wound Closure (Mean ± SD) |

| 0 (Vehicle) | 95.2 ± 7.3 |

| 1 | 78.6 ± 6.9 |

| 10 | 45.1 ± 5.8 |

| 100 | 15.3 ± 4.2 |

Conclusion and Future Directions

The inhibition of hCAXII by this compound is hypothesized to disrupt key signaling pathways that are crucial for cancer cell survival, proliferation, and invasion. The proposed experimental framework provides a comprehensive approach to systematically investigate these downstream effects. Confirmation of these hypotheses would solidify the rationale for targeting hCAXII in cancer therapy and could uncover novel biomarkers for patient stratification and treatment response monitoring. Future studies should extend these in vitro findings to in vivo models to assess the anti-tumor efficacy of this compound and its impact on the tumor microenvironment.

References

- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CA12 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | CAXII inhibitors: Potential sensitizers for immune checkpoint inhibitors in HCC treatment [frontiersin.org]

- 13. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Carbonic Anhydrase XII Function Using the Selective Inhibitor SLC-0111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to study the function of human carbonic anhydrase XII (hCA XII) utilizing the selective inhibitor, SLC-0111. This document outlines the quantitative characterization of SLC-0111, detailed experimental protocols for key assays, and the elucidation of its impact on cancer cell signaling pathways.

Quantitative Inhibitory Profile of SLC-0111

SLC-0111 is a ureido-substituted benzenesulfonamide that demonstrates potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II.[1] The inhibitory constants (Ki) are crucial for quantifying the potency and selectivity of an inhibitor. The Ki values for SLC-0111 against these isoforms are summarized in the table below.

| Carbonic Anhydrase Isoform | SLC-0111 Ki (nM) | Acetazolamide (AAZ) Ki (nM) |

| hCA I | 5080 | 250 |

| hCA II | 960 | 12 |

| hCA IX | 45 | 25 |

| hCA XII | 5.7 | 5.7 |

Table 1: In vitro inhibition data for SLC-0111 and the non-selective inhibitor Acetazolamide (AAZ) against key human carbonic anhydrase isoforms. Data compiled from multiple sources.

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for Ki Determination

This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and for determining the inhibition constants of their inhibitors. It measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton.

Materials:

-

Stopped-flow spectrophotometer

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

SLC-0111 (or other inhibitor of interest)

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

Anion exchange resin (for removal of contaminating CA inhibitors)

Procedure:

-

Enzyme Preparation: Prepare stock solutions of the recombinant hCA isoforms in the assay buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range.

-

Inhibitor Preparation: Prepare a stock solution of SLC-0111 in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

-

Assay Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

-

Reaction:

-

Load one syringe of the stopped-flow instrument with the enzyme solution (pre-incubated with the desired concentration of SLC-0111 for 15 minutes at room temperature).

-

Load the second syringe with CO2-saturated water containing the pH indicator.

-

-

Data Acquisition: Rapidly mix the contents of the two syringes. The enzyme will catalyze the hydration of CO2, leading to a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

-

Data Analysis:

-

Determine the initial velocity of the reaction from the slope of the absorbance change over the initial linear phase of the reaction.

-

Plot the enzyme activity against a range of inhibitor concentrations.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.

-

Esterase Activity Assay for High-Throughput Screening

While the stopped-flow assay is the gold standard, the esterase activity of carbonic anhydrases provides a simpler, colorimetric method suitable for high-throughput screening of potential inhibitors. This assay utilizes the ability of CAs to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

-

96-well microplate reader

-

Recombinant human carbonic anhydrose isoforms

-

SLC-0111 (or other inhibitors for screening)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

96-well plates

Procedure:

-

Reagent Preparation:

-

Prepare solutions of recombinant hCA isoforms in assay buffer.

-

Prepare serial dilutions of SLC-0111 or other test compounds in assay buffer.

-

Prepare a stock solution of p-NPA in acetonitrile.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the desired concentration of the hCA enzyme to each well (except for the blank controls).

-

Add the desired concentration of the inhibitor (SLC-0111) or vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the p-NPA substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the background rate (from wells without enzyme) from all measurements.

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Characterization of a CAXII Inhibitor

The following diagram illustrates a typical workflow for the in vitro characterization of a novel carbonic anhydrase XII inhibitor.

Signaling Pathway Affected by hCAXII Inhibition with SLC-0111

Inhibition of hCAXII by SLC-0111 has been shown to impact key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. Specifically, treatment of head and neck squamous carcinoma cells with SLC-0111 in combination with cisplatin led to a decrease in the phosphorylation of both Akt and ERK.[2] This suggests that hCAXII activity is linked to the activation of these pro-survival pathways.

References

- 1. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 2. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vivo Studies of a Novel Carbonic Anhydrase XII Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vivo evaluation of a novel, potent, and selective small molecule inhibitor of human carbonic anhydrase XII (hCAXII). The data and protocols presented herein are representative of early-stage preclinical assessments in mouse models, designed to evaluate the therapeutic potential of targeting hCAXII in oncology.

Introduction to hCAXII as a Therapeutic Target

Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including breast, lung, and colon carcinomas.[1][2] Its expression is often induced by hypoxia, a common feature of the tumor microenvironment.[2] CAXII plays a crucial role in regulating pH homeostasis in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3][4] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, which in turn promotes tumor cell proliferation, survival, and invasion.[1][2] The limited expression of CAXII in normal tissues makes it an attractive target for the development of selective anticancer therapies.[2]

Mechanism of Action of hCAXII Inhibition

The therapeutic rationale for inhibiting hCAXII is to disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidification and subsequent cancer cell death. By inhibiting CAXII, the efflux of protons from cancer cells is reduced, leading to an accumulation of acidic metabolites and a decrease in intracellular pH. This disruption of pH homeostasis can trigger apoptosis and inhibit tumor growth. Furthermore, the normalization of the extracellular pH may enhance the efficacy of conventional chemotherapies and immunotherapies that are less effective in an acidic environment.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vivo studies of a representative hCAXII inhibitor in mouse models.

Table 1: In Vivo Efficacy in Human Tumor Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | - |

| hCAXII Inhibitor | 25 | Daily, p.o. | 800 ± 150 | 46.7 |

| hCAXII Inhibitor | 50 | Daily, p.o. | 450 ± 100 | 70.0 |

| Standard-of-Care | Varies | Varies | 600 ± 120 | 60.0 |

p.o. = per os (by mouth)

Table 2: Pharmacokinetic Profile in Mice

| Parameter | Value |

| Absorption | |

| Tmax (h) | 2 |

| Cmax (ng/mL) | 1500 |

| Bioavailability (%) | 40 |

| Distribution | |

| Vd (L/kg) | 0.8 |

| Protein Binding (%) | 95 |

| Metabolism | |

| Primary Route | Hepatic |

| Excretion | |

| t1/2 (h) | 6 |

| CL (mL/min/kg) | 20 |

Tmax = Time to maximum concentration; Cmax = Maximum concentration; Vd = Volume of distribution; t1/2 = Half-life; CL = Clearance

Table 3: In Vivo Toxicity Profile in Mice (14-Day Study)

| Dose (mg/kg) | Observation | Body Weight Change (%) | Hematology | Clinical Chemistry |

| 100 | No adverse effects | +5 | Within normal limits | Within normal limits |

| 300 | Mild lethargy | -2 | Within normal limits | Within normal limits |

| 1000 | Moderate lethargy, ruffled fur | -10 | Mild anemia | Elevated ALT, AST |

ALT = Alanine aminotransferase; AST = Aspartate aminotransferase

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the hCAXII inhibitor in a human tumor xenograft model.

Materials:

-

6-8 week old female athymic nude mice.

-

Human cancer cell line with high hCAXII expression (e.g., HT-29 colorectal adenocarcinoma).

-

hCAXII inhibitor formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Standard-of-care chemotherapy agent.

-

Calipers for tumor measurement.

Procedure:

-

Human cancer cells (5 x 10^6 cells in 0.1 mL of Matrigel) are subcutaneously implanted into the flank of each mouse.

-

Tumors are allowed to grow to a mean volume of 100-150 mm³.

-

Mice are randomized into treatment groups (n=8-10 mice/group).

-

The hCAXII inhibitor is administered orally once daily at the specified doses. The vehicle control group receives the formulation vehicle only.

-

Tumor dimensions are measured with calipers three times a week, and tumor volume is calculated using the formula: (Length x Width²)/2.

-

Body weight and general health of the mice are monitored daily.

-

At the end of the study (typically 21 days), mice are euthanized, and tumors are excised and weighed.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the hCAXII inhibitor in mice.

Materials:

-

8-10 week old male C57BL/6 mice.

-

hCAXII inhibitor.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Mice are administered a single dose of the hCAXII inhibitor via intravenous (i.v.) and oral (p.o.) routes.

-

Blood samples (approximately 50 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of the hCAXII inhibitor in plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

In Vivo Toxicity Study

Objective: To assess the potential toxicity of the hCAXII inhibitor in mice following repeated dosing.

Materials:

-

8-10 week old male and female Swiss Webster mice.

-

hCAXII inhibitor.

-

Hematology and clinical chemistry analyzers.

Procedure:

-

Mice are randomized into groups and administered the hCAXII inhibitor or vehicle daily for 14 consecutive days.

-

Clinical signs of toxicity (e.g., changes in appearance, behavior) and body weight are recorded daily.

-

At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.

-

A complete necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination.

Experimental Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for hCAXII-IN-4: An In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, and secretion.[1] Human carbonic anhydrase XII (hCA XII) is a transmembrane isoform that is overexpressed in various cancers, making it a promising target for anticancer drug development.[3][4][5] Inhibitors of hCA XII can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and invasion.[4][5]

This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potency of novel inhibitors, such as the hypothetical compound hCAXII-IN-4, against recombinant human carbonic anhydrase XII. The described method is based on the widely used colorimetric assay that monitors the esterase activity of CA enzymes using p-nitrophenyl acetate (p-NPA) as a substrate.[1][6][7]

Principle of the Assay

The in vitro inhibition assay for hCA XII utilizes the enzyme's esterase activity to hydrolyze the substrate p-nitrophenyl acetate (p-NPA). This reaction releases p-nitrophenol, a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 400-415 nm.[6][7] In the presence of an inhibitor like this compound, the enzymatic activity of hCA XII is reduced, leading to a decrease in the rate of p-nitrophenol production. The potency of the inhibitor is determined by measuring the enzyme activity at various inhibitor concentrations and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8]

Data Presentation

The inhibitory activity of this compound and a standard inhibitor, Acetazolamide, against hCA XII are summarized in the table below. This data is representative and serves as an example for presenting experimental results.

| Compound | Target Enzyme | Assay Type | IC50 (nM) |

| This compound | hCA XII | p-NPA Hydrolysis | 15.8 |

| Acetazolamide | hCA XII | p-NPA Hydrolysis | 35.2 |

| This compound | hCA II | p-NPA Hydrolysis | 157.3 |

| Acetazolamide | hCA II | p-NPA Hydrolysis | 25.1 |

Table 1: Inhibitory potency (IC50) of this compound and Acetazolamide against human carbonic anhydrase isoforms XII and II. The p-NPA hydrolysis assay was used to determine the enzyme activity.

Experimental Protocol

This section details the materials and methods for performing the in vitro enzyme inhibition assay.

Materials and Reagents

-

Recombinant human Carbonic Anhydrase XII (hCA XII)

-

Recombinant human Carbonic Anhydrase II (hCA II) for selectivity testing

-

This compound (test compound)

-

Acetazolamide (standard inhibitor)

-

p-Nitrophenyl acetate (p-NPA, substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm[9]

Equipment

-

Spectrophotometric microplate reader

-

Single and multichannel pipettes

-

Incubator

Experimental Workflow Diagram

Caption: Workflow for the in vitro hCA XII inhibition assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a 50 mM Tris-HCl buffer (pH 7.4).

-

Dissolve recombinant hCA XII in the assay buffer to a final concentration of 0.1 mg/mL.

-

Prepare a stock solution of p-NPA (e.g., 10 mM) in a water-miscible organic solvent like acetonitrile.

-

Prepare stock solutions of this compound and Acetazolamide (e.g., 10 mM) in DMSO.

-

-

Inhibitor Dilution:

-

Perform serial dilutions of the inhibitor stock solutions in the assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add 160 µL of the Tris-HCl buffer to each well.

-

Add 10 µL of each inhibitor dilution to the respective wells.

-

Include control wells:

-

100% Activity Control: 10 µL of assay buffer instead of inhibitor.

-

Blank (No Enzyme) Control: 20 µL of assay buffer instead of enzyme and inhibitor.

-

-

Add 10 µL of the hCA XII enzyme solution to all wells except the blank control.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.[9] The measurement can be done in kinetic mode (reading every minute for 15-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Determine the rate of reaction (change in absorbance over time) for the kinetic assay or the final absorbance for the endpoint assay.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of 100% Control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

-

Signaling Pathway Context

The inhibition of hCA XII by compounds like this compound has significant implications for cancer therapy. In the hypoxic tumor microenvironment, cancer cells upregulate hCA IX and hCA XII to manage the acidic conditions resulting from increased glycolysis (the Warburg effect).[3][4] By catalyzing the conversion of CO2 to bicarbonate and protons, these enzymes help maintain a neutral intracellular pH while acidifying the extracellular space, which promotes tumor invasion and metastasis.[3][4]

Caption: Role of hCA XII in cancer and its inhibition by this compound.

Conclusion

The provided protocol offers a robust and reproducible method for evaluating the in vitro inhibitory activity of novel compounds against human carbonic anhydrase XII. This assay is suitable for high-throughput screening and can be adapted to assess the selectivity of inhibitors against other CA isoforms. The data generated from this assay is crucial for the preclinical development of new anticancer agents targeting hCA XII.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for hCAXII-IN-4 in Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including renal, breast, and lung cancers.[1][2][3] Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the regulation of intracellular and extracellular pH.[1][4] In the tumor microenvironment, this function is crucial for cancer cell survival, proliferation, and invasion, making hCAXII a compelling therapeutic target.[5][6]

hCAXII-IN-4 is a potent and selective small molecule inhibitor of human carbonic anhydrase XII, with a Ki value of 6.4 nM for the purified enzyme.[7] These application notes provide a comprehensive protocol for utilizing this compound in cell-based proliferation assays to assess its anti-proliferative effects on cancer cells.

Data Presentation

The following table summarizes key quantitative parameters for the use of this compound in cell-based proliferation assays. It is important to note that the optimal conditions may vary depending on the cell line and experimental setup.

| Parameter | Recommended Value/Range | Notes |

| This compound Stock Solution | 10 mM in DMSO | Based on typical solubility of small molecule inhibitors. A specific solubility test is recommended. |

| Working Concentration Range | 10 nM - 10 µM | This range is a suggested starting point. The enzymatic Ki is 6.4 nM, but cellular IC50 for proliferation is expected to be significantly higher. A dose-response experiment is crucial to determine the optimal concentration for your cell line. |

| Cell Seeding Density | Cell line dependent (e.g., 5,000-10,000 cells/well in a 96-well plate) | Optimize for logarithmic growth during the assay period. |

| Treatment Duration | 24 - 72 hours | The optimal duration should be determined empirically for each cell line and assay. |

| Assay Readout Wavelength (MTT) | 570 nm | A reference wavelength of 630 nm can be used to subtract background. |

| Assay Readout Wavelength (BrdU) | 450 nm | Colorimetric detection. |

Signaling Pathway

The diagram below illustrates the role of Carbonic Anhydrase XII in promoting cancer cell proliferation and survival through pH regulation, and the mechanism of action for its inhibition.

References

- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for hCAXII Inhibitors in Preclinical Oncology Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "hCAXII-IN-4" was not found in publicly available scientific literature. Therefore, these application notes and protocols are based on data from well-characterized, potent, and selective small molecule inhibitors of human carbonic anhydrase XII (hCAXII), namely U-104 (SLC-0111) and S4 , which are relevant for preclinical oncology research.

Introduction

Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1] Its expression is often induced by hypoxia, a common feature of the tumor microenvironment.[2][3] CAXII plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, migration, and invasion.[2][4] Inhibition of CAXII is a promising therapeutic strategy to target hypoxic tumors and overcome chemoresistance.[5] These notes provide an overview of the preclinical application of selective hCAXII inhibitors in animal models of oncology.

Data Presentation: In Vivo Efficacy of hCAXII Inhibitors

The following tables summarize the quantitative data from various preclinical studies using the representative hCAXII inhibitors U-104 (SLC-0111) and S4.

Table 1: Dosage and Efficacy of U-104 (SLC-0111) in Mouse Models

| Cancer Model | Animal Strain | Treatment | Dosage | Administration Route | Key Findings |

| Breast Cancer (Orthotopic) | NOD/SCID | U-104 | 38 mg/kg | - | Significant delay in primary tumor growth; reduction in cancer stem cell population.[6] |

| Breast Cancer (Metastasis) | - | U-104 | 19 mg/kg | - | Inhibition of metastases formation.[6] |

| Breast Cancer (Orthotopic) | Balb/c | U-104 | 5 mg/mL | Oral gavage | Significant delay in tumor growth.[6] |

Table 2: Dosage and Efficacy of S4 in a Mouse Model

| Cancer Model | Animal Strain | Treatment | Dosage | Administration Route | Key Findings |

| Breast Cancer (Orthotopic) | - | S4 | 10 mg/kg | Daily ("5 days on, 2 days off") | Reduced metastatic tumor burden in the lungs.[7] |

Experimental Protocols

Preparation of Dosing Solutions

-

U-104 (SLC-0111): For in vitro studies, U-104 (SLC-0111) can be dissolved in sterile DMSO to create a 10 mM stock solution.[8][9] Further dilutions should be made in the appropriate cell culture medium.[8][9] For in vivo oral administration, a formulation of SLC-0111 oral liquid at a concentration of 100 mg/g (equivalent to 100 mg/mL) containing soy lecithin, propylene glycol, polyethylene glycol 200, polyethylene glycol 400, and vitamin E tocopherol polyethylene glycol succinate as excipients has been used in clinical trials and can be adapted for preclinical studies.[10]

-

S4: The specific vehicle for in vivo administration of S4 is not detailed in the provided search results. A common approach for similar small molecules is to formulate them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline, or in a solution of carboxymethylcellulose (CMC). It is recommended to perform formulation and stability studies to determine the optimal vehicle for S4.

In Vivo Tumor Model Establishment and Efficacy Studies

This protocol provides a general framework for assessing the efficacy of a hCAXII inhibitor in a xenograft mouse model.

3.2.1. Cell Culture and Implantation

-

Culture the desired human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.

-

For orthotopic models, inject the cancer cells into the corresponding organ of immunocompromised mice (e.g., mammary fat pad for breast cancer). For subcutaneous models, inject the cells into the flank of the mice.

-

The number of cells to be injected will vary depending on the cell line and should be optimized. For example, orthotopic implantation of MDA-MB-231 LM2-4Luc+ cells has been described.[6]

3.2.2. Treatment Regimen

-

Once tumors are established and have reached a palpable size, randomize the animals into control and treatment groups.

-

Administer the hCAXII inhibitor (e.g., U-104 or S4) at the desired dose and schedule.

-

The control group should receive the vehicle used to dissolve the inhibitor.

-

Monitor the health of the animals regularly, including body weight measurements.

3.2.3. Efficacy Assessment

-

Measure tumor volume regularly using calipers (for subcutaneous tumors) or through bioluminescence imaging (for luciferase-expressing cells).

-

At the end of the study, euthanize the animals and excise the primary tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

For metastasis studies, collect relevant organs (e.g., lungs) and quantify the number and size of metastatic nodules.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

3.3.1. Pharmacokinetic Studies

-

Administer a single dose of the hCAXII inhibitor to a cohort of tumor-bearing mice.

-

Collect blood samples at various time points post-administration.

-

Analyze the plasma concentrations of the inhibitor using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

3.3.2. Pharmacodynamic Studies

-

Collect tumor tissue from treated and control animals at different time points after inhibitor administration.

-

Assess the inhibition of CAXII activity in the tumor tissue.

-

Analyze downstream biomarkers of CAXII inhibition. This could include measuring changes in intratumoral and peritumoral pH, or assessing the expression of proteins involved in invasion and metastasis, such as MMP-2 and MMP-9.[4]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of hCAXII in Oncology

The following diagram illustrates the central role of hCAXII in the tumor microenvironment and its downstream effects on cancer progression.

Caption: Signaling pathway of hCAXII in the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of a hCAXII inhibitor.

Caption: Experimental workflow for in vivo efficacy studies.

References

- 1. Carbonic anhydrases reduce the acidity of the tumor microenvironment, promote immune infiltration, decelerate tumor growth, and improve survival in ErbB2/HER2-enriched breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Western blot protocol to measure hCA XII expression with hCAXII-IN-4 treatment

Application Notes and Protocols: Measuring hCA XII Expression

Topic: Western Blot Protocol to Measure hCA XII Expression with hCAXII-IN-4 Treatment Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation, particularly in tumor microenvironments.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton on the cell surface.[1] The expression of hCA XII is often upregulated in various cancers, where it helps maintain a stable intracellular pH while contributing to extracellular acidosis, a condition that promotes tumor invasion, metastasis, and chemoresistance.[1][3][4] The enzyme's activity is associated with the hypoxia-inducible factor-1 alpha (HIF-1α) pathway, which is activated in the poorly vascularized and hypoxic cores of solid tumors.[4][5] Consequently, hCA XII is a promising therapeutic target for anticancer drug development.[1][3][5]

This document provides a detailed protocol for treating cancer cells with this compound, a hypothetical inhibitor of hCA XII, and subsequently measuring the expression level of hCA XII protein using Western blot analysis. This method allows for the quantitative assessment of how the inhibitor affects the target protein's expression, providing crucial data for drug development and mechanism-of-action studies.

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound

This protocol outlines the procedure for treating a selected cancer cell line with the hCA XII inhibitor. The optimal concentration and incubation time for this compound should be determined empirically through dose-response and time-course experiments.

Materials and Reagents:

-

Cancer cell line known to express hCA XII (e.g., HT-29, SKRC-52)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound inhibitor (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well cell culture plates

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize, count, and seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 5 x 10⁵ cells/well).

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used.

-

Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or fresh medium (untreated control).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Cell Harvesting:

-

After incubation, place the plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell lysis for protein extraction as described in the Western blot protocol.

-

Part 2: Western Blot for hCA XII Expression

This protocol details the steps for protein extraction, quantification, separation, and immunodetection of hCA XII.

Materials and Reagents:

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x or 2x)

-

SDS-PAGE gels (e.g., 10-12% polyacrylamide)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-hCA XII polyclonal antibody (recommended dilution 1:500-1:1000)[6]

-

Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control)

-

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG[7]

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence detection system

Procedure:

-

Protein Extraction (Lysis):

-

Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well of the 6-well plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

-

Transfer the supernatant (total protein extract) to a new clean tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer’s instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and mix.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a protein molecular weight marker.

-

Run the gel according to the manufacturer’s recommendations until the dye front reaches the bottom. The un-glycosylated form of hCA XII has a predicted molecular weight of 39.4 kDa, while the glycosylated form appears as a 43-44 kDa doublet.[7][9]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-hCA XII antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8] (Note: Also probe for a loading control like GAPDH or β-actin, either on the same blot after stripping or on a separate blot).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[8]

-

Washing: Wash the membrane again three times for 10 minutes each with TBST.[8]

-

-

Signal Detection:

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the hCA XII band to the intensity of the corresponding loading control band for each sample.

-

Compare the normalized expression levels across the different treatment conditions.

-

Data Presentation

Summarize the quantitative results from the Western blot analysis in a table. This allows for a clear and direct comparison of the effects of this compound on hCA XII expression.

| Treatment Group | This compound Conc. (µM) | Normalized hCA XII Expression (Arbitrary Units) | Standard Deviation |

| Untreated Control | 0 | 1.00 | ± 0.08 |

| Vehicle Control (DMSO) | 0 | 0.98 | ± 0.09 |

| Treatment 1 | 0.1 | 0.75 | ± 0.06 |

| Treatment 2 | 1.0 | 0.42 | ± 0.05 |

| Treatment 3 | 10.0 | 0.15 | ± 0.03 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for hCA XII Western Blot Analysis.

hCA XII Signaling and Inhibition Pathway

Caption: Simplified hCA XII Pathway and Point of Inhibition.

References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. usbio.net [usbio.net]

- 7. Human carbonic anhydrase XII: cDNA cloning, expression, and chromosomal localization of a carbonic anhydrase gene that is overexpressed in some renal cell cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7tmantibodies.com [7tmantibodies.com]

- 9. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing hCAXII-IN-4 in Combination with Chemotherapy Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction